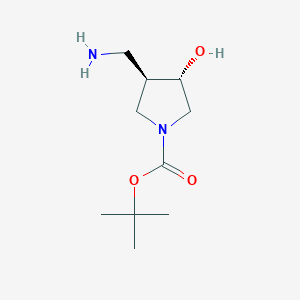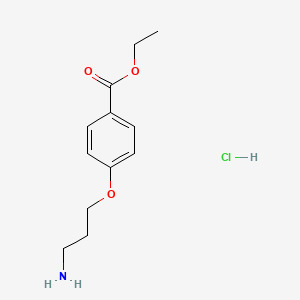
2-Fluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzonitrile is a chemical compound that serves as an intermediate in various chemical reactions . It has a molecular weight of 205.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H . This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis
This compound is involved in various chemical reactions due to its role as an intermediate . The exact chemical reactions involving this compound are not specified in the searched resources.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 205.11 .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates 2-Fluoro-4-(trifluoromethoxy)benzonitrile and its derivatives are used as intermediates in the synthesis of various pharmaceuticals. For instance, Zhang Tong-bin (2012) reported its use in synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, a medication used in prostate cancer treatment. This process is highlighted for its high yield and environmentally friendly method (Zhang Tong-bin, 2012).
Iodination in Organic Synthesis The compound has been used in iodination processes under continuous flow conditions. Dunn et al. (2018) describe the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, resulting in the formation of 3-iodo and 5-iodo regioisomers. This research contributes to advancements in organometallic chemistry and continuous flow processes in organic synthesis (Dunn et al., 2018).
Photocatalytic Generation of Electrophilic Intermediates Petzold et al. (2018) demonstrated the use of 4-(trifluoromethoxy)benzonitrile in the photocatalytic generation of fluorophosgene, a highly electrophilic intermediate. This method has applications in the preparation of carbonates, carbamates, and urea derivatives. This research provides insights into innovative photocatalytic processes in organic chemistry (Petzold et al., 2018).
Liquid Crystal Research Kelly and Schad (1985) explored the synthesis of laterally fluoro-substituted benzonitriles, including this compound, and their liquid-crystal transition temperatures. This research contributes to the field of materials science, particularly in understanding the properties and applications of liquid crystals (Kelly & Schad, 1985).
Conformational Analysis in Chemistry The geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, a related compound, were investigated through methods like gas electron diffraction and quantum chemical calculations. This research by Shishkov et al. (2004) is significant in understanding molecular conformations and their implications in chemical reactions (Shishkov et al., 2004).
Fluorescence Studies in Organic Compounds The introduction of fluoro-substituent in benzonitrile derivatives, including this compound, has been studied for its effect on fluorescence properties. Druzhinin et al. (2001) investigated the fluorescence yields and decay times in various solvents, contributing to the understanding of fluorine's impact on photophysical properties of organic molecules (Druzhinin et al., 2001).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory system) .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPIWRSAUPROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)




![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)







